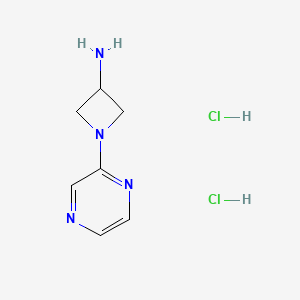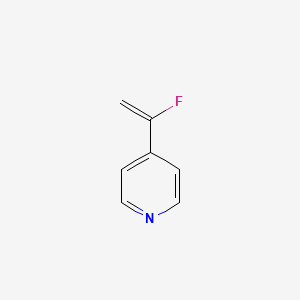
4-(1-Fluorovinyl)pyridine
Overview
Description
“4-(1-Fluorovinyl)pyridine” is a chemical compound that is available for purchase from various suppliers . It is a type of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of pyridine derivatives, including fluorinated pyridines, has been extensively studied . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of pyridine derivatives has been investigated using various techniques . The geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential of these compounds have been fully investigated using density functional theory .Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions . For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines .Physical And Chemical Properties Analysis
Pyridine derivatives exhibit a range of physical and chemical properties . For example, the density of these compounds can range from 1.70 g cm^3 to 2.11 g cm^3 . The detonation velocity can range from 7.1 km s^−1 to 9.77 km s^−1, and the detonation pressure can range from 21.5 GPa to 46.0 GPa .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 4-(1-Fluorovinyl)pyridine, are of great interest due to their unique physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem, but they are used in the creation of various bioactive compounds .
Local Radiotherapy of Cancer
Methods for the synthesis of F 18 substituted pyridines, including 4-(1-Fluorovinyl)pyridine, are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
In the search for new agricultural products with improved physical, biological, and environmental properties, fluorine atoms are often introduced into lead structures. Fluoropyridines, including 4-(1-Fluorovinyl)pyridine, are commonly incorporated into carbocyclic aromatic rings .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Fluoropyridines, including 4-(1-Fluorovinyl)pyridine, are used in drug design and development in pharmaceuticals .
Bioactive Ligands and Chemosensors
Pyridine derivatives, including 4-(1-Fluorovinyl)pyridine, undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases that behave as flexible and multidentate bioactive ligands . These Schiff bases exhibit a range of bioactivities and are considered as a versatile pharmacophore group . They also show strong binding abilities towards various cations and anions, and are used in the development of chemosensors for the detection of specific ions in various kinds of environmental and biological media .
Antimicrobial Effects
Some fused pyridine derivatives, which could potentially include 4-(1-Fluorovinyl)pyridine, have been reported to have antimicrobial effects .
Safety and Hazards
Future Directions
The future directions of research on pyridine derivatives are promising . There is a growing interest in developing novel pyridine-based drug candidates . Moreover, the development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot .
properties
IUPAC Name |
4-(1-fluoroethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKKVYVZRQKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306367 | |
| Record name | Pyridine, 4-(1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Fluorovinyl)pyridine | |
CAS RN |
1331912-45-8 | |
| Record name | Pyridine, 4-(1-fluoroethenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331912-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-(1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)
![1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1468248.png)
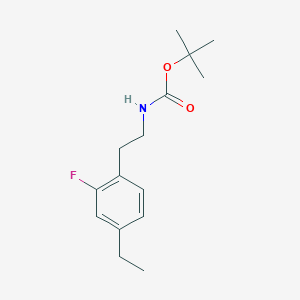
![Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468250.png)
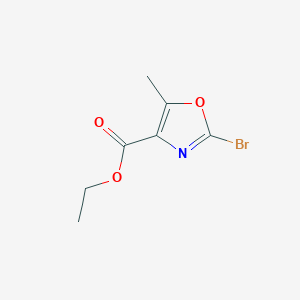

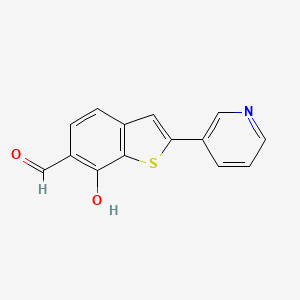
![Benzyl 3-[(tert-butoxycarbonyl)(methyl)amino]cyclobutylcarbamate](/img/structure/B1468255.png)
![2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid](/img/structure/B1468256.png)
![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)
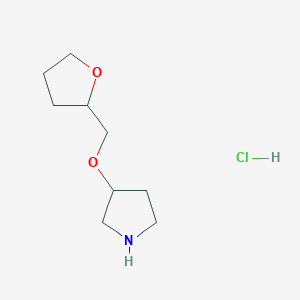
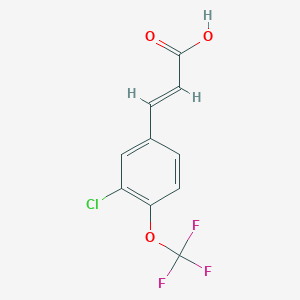
![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)
